molecular formula C11H12O3 B1399545 Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate CAS No. 1630907-12-8

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B1399545
CAS No.: 1630907-12-8
M. Wt: 192.21 g/mol
InChI Key: BBLWFOSHVONSDL-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclopropane ring attached to a carboxylate ester group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by esterification. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable alkylating agent, such as methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclopropane ring may provide steric hindrance, affecting the binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
  • Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

Uniqueness

This compound is unique due to the position of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The cyclopropane ring also imparts rigidity to the molecule, affecting its conformational flexibility and binding properties.

Properties

IUPAC Name

methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLWFOSHVONSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
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